

# (RS)-1-hydrazino-2-propanol chemical properties

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## Compound of Interest

Compound Name: *1-Hydrazino-2-propanol*

Cat. No.: *B171459*

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# (RS)-1-Hydrazino-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(RS)-1-hydrazino-2-propanol**, also known as 2-hydroxypropylhydrazine, is a chiral organic compound featuring both a hydrazine and a secondary alcohol functional group. This unique combination of functionalities makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its hydrazinyl moiety can act as a nucleophile or a reducing agent, while the hydroxyl group offers a site for further functionalization. This guide provides a comprehensive overview of the known chemical properties of **(RS)-1-hydrazino-2-propanol**, based on currently available data.

## Chemical and Physical Properties

The physical and chemical properties of **(RS)-1-hydrazino-2-propanol** are summarized in the tables below. It is important to note that while some physical properties have been computationally predicted, experimentally determined values for properties such as melting point are not consistently reported in publicly available literature.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>10</sub> N <sub>2</sub> O	--INVALID-LINK--
Molecular Weight	90.12 g/mol	--INVALID-LINK--
CAS Number	18501-20-7	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Boiling Point	171.84 °C (Predicted)	--INVALID-LINK--
Density	1.03 g/cm <sup>3</sup> (Predicted)	--INVALID-LINK--
Flash Point	90.05 °C (Predicted)	--INVALID-LINK--
Melting Point	Not Available	-

Table 2: Computed Properties

Property	Value	Source
XLogP3	-1.2	--INVALID-LINK--
Hydrogen Bond Donor Count	3	--INVALID-LINK--
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--
Rotatable Bond Count	2	--INVALID-LINK--
Exact Mass	90.079312947	--INVALID-LINK--
Topological Polar Surface Area	58.3 Å <sup>2</sup>	--INVALID-LINK--

## Spectral Data

Detailed, experimentally verified spectral data with full assignments for **(RS)-1-hydrazino-2-propanol** are not readily available in the reviewed literature. However, based on the known fragmentation patterns of similar molecules, a general interpretation can be proposed.

## Mass Spectrometry

A definitive mass spectrum for (RS)-**1-hydrazino-2-propanol** is not publicly available.

However, based on the fragmentation of alcohols and hydrazines, the following fragmentation patterns could be anticipated under electron ionization (EI):

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 90 corresponding to the intact molecule.
- Loss of a methyl group (-CH<sub>3</sub>): A fragment at m/z = 75.
- Loss of a hydroxyl group (-OH): A fragment at m/z = 73.
- Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen could lead to various fragments. For example, cleavage between the carbon bearing the hydroxyl group and the adjacent CH<sub>2</sub> group could yield a fragment at m/z = 45 ([CH(OH)CH<sub>3</sub>]<sup>+</sup>).
- Loss of water (-H<sub>2</sub>O): A peak at m/z = 72.

## NMR Spectroscopy

Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectra with definitive peak assignments for (RS)-**1-hydrazino-2-propanol** are not available in the searched databases. For a molecule with this structure, one would expect the following signals in the <sup>1</sup>H NMR spectrum:

- A doublet for the methyl protons (-CH<sub>3</sub>).
- A multiplet for the methine proton (-CH).
- A multiplet for the methylene protons (-CH<sub>2</sub>-).
- Broad signals for the protons of the hydroxyl (-OH) and hydrazine (-NHNH<sub>2</sub>) groups, which may be exchangeable with D<sub>2</sub>O.

In the <sup>13</sup>C NMR spectrum, three distinct signals corresponding to the three carbon atoms in different chemical environments would be expected.

## Chemical Reactivity and Potential Applications

(RS)-**1-hydrazino-2-propanol** possesses two reactive functional groups, making it a versatile intermediate in organic synthesis.

## Reactivity of the Hydrazine Moiety

The hydrazine group is a potent nucleophile and can participate in a variety of reactions, most notably the formation of hydrazone with aldehydes and ketones. This reaction is a cornerstone of combinatorial chemistry and is widely used in the synthesis of heterocycles and other complex organic molecules. The general mechanism for hydrazone formation is depicted below.

Caption: General reaction scheme for hydrazone formation from an aldehyde or ketone and a hydrazine.

The hydrazine group can also be oxidized or reduced and can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

## Reactivity of the Hydroxyl Group

The secondary alcohol group can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, and etherification. This allows for the introduction of a wide range of other functional groups, further enhancing the synthetic utility of **(RS)-1-hydrazino-2-propanol**.

## Potential Applications in Drug Development

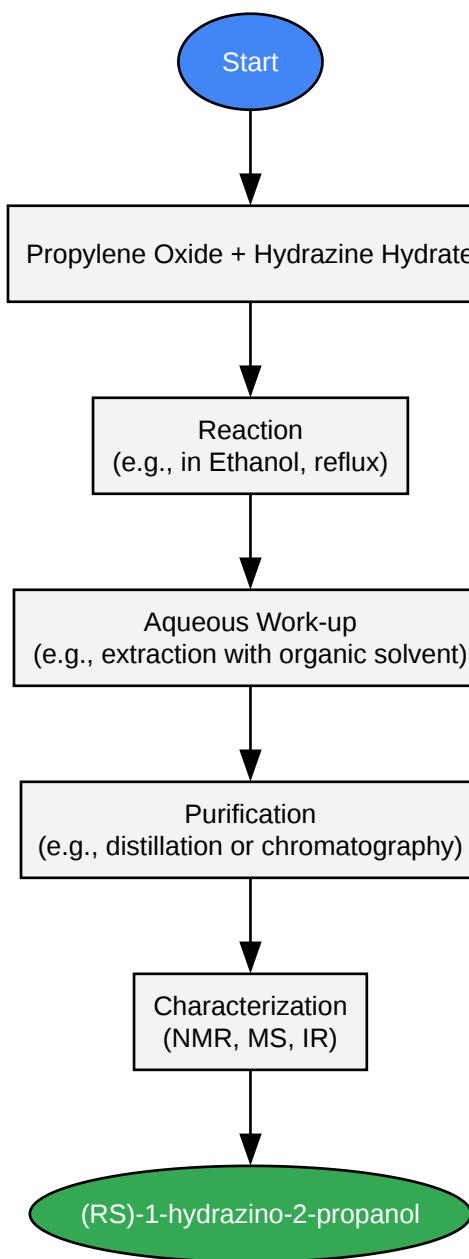
The presence of both a hydrazine and a hydroxyl group makes **(RS)-1-hydrazino-2-propanol** an attractive starting material for the synthesis of novel drug candidates. The hydrazine moiety can be used to link the molecule to other pharmacophores or to form heterocyclic structures with known biological activity. The hydroxyl group provides a handle for modifying the molecule's polarity and pharmacokinetic properties.

## Experimental Protocols

Detailed and verified experimental protocols for the synthesis and specific reactions of **(RS)-1-hydrazino-2-propanol** are not readily available in the public domain. However, a general synthetic approach and a representative reaction workflow are outlined below.

## General Synthesis Approach

A plausible synthetic route to **(RS)-1-hydrazino-2-propanol** would involve the reaction of propylene oxide with hydrazine hydrate. This reaction would likely proceed via a nucleophilic ring-opening of the epoxide by hydrazine.



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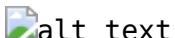
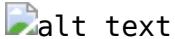
Caption: A general workflow for the synthesis and purification of **(RS)-1-hydrazino-2-propanol**.

Disclaimer: This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

## Safety Information

**(RS)-1-hydrazino-2-propanol** is classified as a hazardous substance. The GHS hazard statements indicate that it is toxic if swallowed and causes serious eye irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
	Danger	H301: Toxic if swallowed
	Warning	H319: Causes serious eye irritation

Source: --INVALID-LINK--[\[1\]](#)

## Conclusion

**(RS)-1-hydrazino-2-propanol** is a chiral bifunctional molecule with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceuticals. While basic chemical and physical data are available, there is a notable lack of detailed experimental protocols and comprehensive spectral analysis in the public literature. Further research to elucidate these experimental details would be highly valuable to the scientific community and would undoubtedly facilitate the broader application of this versatile compound. Researchers interested in utilizing **(RS)-1-hydrazino-2-propanol** are encouraged to perform thorough characterization and to develop and validate their own experimental procedures.

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## References

- 1. 1-Hydrazinylpropan-2-ol | C3H10N2O | CID 236167 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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